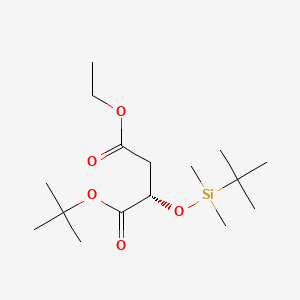
(S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate is a complex organic compound that features a tert-butyl group, an ethyl group, and a tert-butyldimethylsilyl (TBDMS) group attached to a succinate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate typically involves multiple steps, starting from readily available starting materials One common approach is to begin with the succinic acid derivative, which undergoes esterification with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl esterFinally, the tert-butyldimethylsilyl group is introduced via silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as imidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
(S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The tert-butyldimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride, TBAF) can be used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
(S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate involves its interaction with molecular targets such as enzymes and receptors. The TBDMS group can protect reactive sites during chemical reactions, allowing for selective modifications. The compound’s structure enables it to participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Ethyl ®-4-((tert-butyldimethylsilyl)oxy)decanoate: Similar in structure but with a longer carbon chain.
2-tert-Butyl-4-ethylphenol: Contains a phenol group instead of a succinate backbone.
Uniqueness
(S)-1-tert-Butyl 4-Ethyl 2-((tert-butyldimethylsilyl)oxy)succinate is unique due to its combination of tert-butyl, ethyl, and TBDMS groups attached to a succinate backbone. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research .
特性
分子式 |
C16H32O5Si |
|---|---|
分子量 |
332.51 g/mol |
IUPAC名 |
1-O-tert-butyl 4-O-ethyl (2S)-2-[tert-butyl(dimethyl)silyl]oxybutanedioate |
InChI |
InChI=1S/C16H32O5Si/c1-10-19-13(17)11-12(14(18)20-15(2,3)4)21-22(8,9)16(5,6)7/h12H,10-11H2,1-9H3/t12-/m0/s1 |
InChIキー |
BUOVUSLEMFOXFU-LBPRGKRZSA-N |
異性体SMILES |
CCOC(=O)C[C@@H](C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CCOC(=O)CC(C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


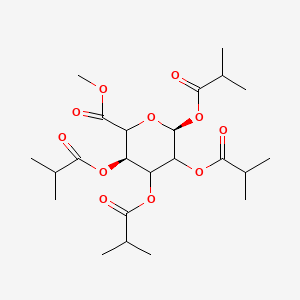
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
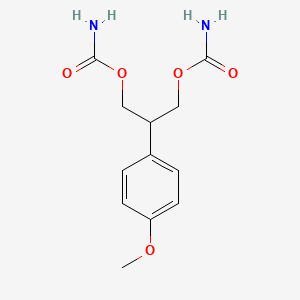
![[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
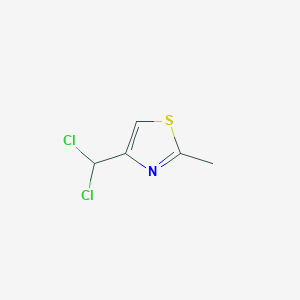
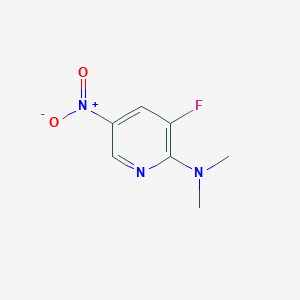
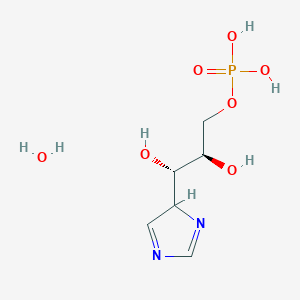
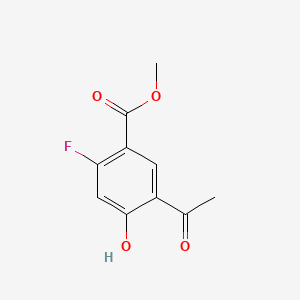
![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine](/img/structure/B13859827.png)
![N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13859840.png)
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)
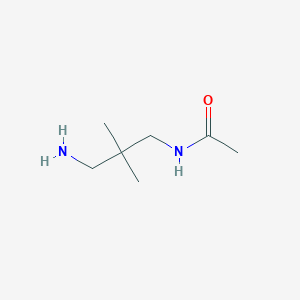
![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
